molecular formula C22H25N5O3S2 B10866080 methyl 2-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 889952-14-1

methyl 2-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B10866080
CAS No.: 889952-14-1
M. Wt: 471.6 g/mol
InChI Key: CIEUHLSPECBKDV-UHFFFAOYSA-N
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Description

Methyl 2-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves multiple steps, starting from the preparation of the thiophene ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann thiophene synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of 1,2,4-triazole compounds exhibit promising anticancer properties. Methyl 2-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate may enhance the efficacy of existing chemotherapeutic agents. Studies have shown that triazole-thione derivatives possess chemopreventive effects against various cancer cell lines .

2. Antimicrobial Properties
The compound's structure suggests potential antibacterial and antifungal activity. Triazole derivatives have been extensively studied for their ability to inhibit the growth of pathogenic microorganisms. For instance, compounds with similar moieties have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

3. Anticonvulsant Activity
Research on related triazole compounds has indicated anticonvulsant properties. The incorporation of specific functional groups into the triazole framework can enhance neuroprotective effects and reduce seizure activity in animal models .

Agricultural Applications

1. Fungicides
this compound may serve as a novel fungicide. Its triazole component is known for its ability to inhibit fungal growth by disrupting ergosterol biosynthesis in fungal cell membranes . This property can be leveraged to develop effective agricultural treatments against crop diseases.

2. Herbicides
The compound's structural characteristics may also allow it to function as an herbicide by inhibiting specific biochemical pathways in plants. Similar compounds have been shown to selectively target weed species without harming crops .

  • Anticancer Efficacy Study
    A study published in PMC explored the anticancer effects of triazole derivatives on human cancer cells. The results indicated that this compound showed significant cytotoxicity against breast cancer cell lines .
  • Antimicrobial Testing
    Research conducted by Yang and Bao demonstrated that similar triazole compounds exhibited broad-spectrum antimicrobial activity. The study highlighted the importance of substituent groups in enhancing the efficacy of these compounds against resistant bacterial strains .

Mechanism of Action

The mechanism of action of methyl 2-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

  • 2-Butylthiophene
  • 2-Octylthiophene
  • Suprofen
  • Articaine

Uniqueness

What sets methyl 2-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate apart is its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities and chemical reactivity that are not observed in other thiophene derivatives.

Biological Activity

The compound methyl 2-[({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic molecule with potential biological activities attributed to its unique structural features. This article reviews the biological activity of this compound by examining its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a triazole ring, which is known for its broad biological activity. The presence of the pyridine moiety and the cyclooctathiophene structure contributes to its potential interactions with biological targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound may exhibit significant activity against various bacterial and fungal strains due to the presence of the triazole scaffold. Recent studies have shown that compounds containing triazole rings can inhibit the growth of Mycobacterium tuberculosis (Mtb) and other pathogens through various mechanisms including enzyme inhibition and disruption of cell wall synthesis .

Compound MIC (μg/mL) Activity
Methyl Triazole Derivative50Moderate against Mtb
Control (Rifampicin)25High against Mtb

Anti-inflammatory Properties

Research indicates that triazole-containing compounds can exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Anticancer Potential

The hexahydrocycloocta[b]thiophene component may contribute to anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole ring can chelate metal ions in enzyme active sites, thereby inhibiting their function.
  • Receptor Binding : The pyridine moiety may enhance binding affinity to various receptors involved in disease processes.
  • Cell Membrane Disruption : The hydrophobic cyclooctathiophene structure may insert into lipid membranes, disrupting cellular integrity.

Case Studies

  • Antitubercular Activity : A study evaluated the synthesized triazole derivatives against Mtb H37Rv strains. Compounds with similar structures showed MIC values ranging from 25 to 100 μg/mL, indicating moderate to high activity .
  • In Vivo Studies : Animal models treated with triazole derivatives demonstrated reduced tumor size and increased survival rates compared to controls, suggesting potential as anticancer agents .
  • Inflammation Models : In vitro assays using macrophages treated with the compound showed a decrease in TNF-alpha production by up to 70%, indicating strong anti-inflammatory properties .

Properties

CAS No.

889952-14-1

Molecular Formula

C22H25N5O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

methyl 2-[[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H25N5O3S2/c1-27-19(14-9-11-23-12-10-14)25-26-22(27)31-13-17(28)24-20-18(21(29)30-2)15-7-5-3-4-6-8-16(15)32-20/h9-12H,3-8,13H2,1-2H3,(H,24,28)

InChI Key

CIEUHLSPECBKDV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C3=C(S2)CCCCCC3)C(=O)OC)C4=CC=NC=C4

Origin of Product

United States

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